molecular formula C18H15N5O2S B2751554 6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034426-43-0

6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2751554
CAS RN: 2034426-43-0
M. Wt: 365.41
InChI Key: SJSFXPHTEYFVJJ-UHFFFAOYSA-N
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Description

6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality 6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Derivatives

Research has focused on synthesizing polyfunctionally substituted derivatives that exhibit potential biological activities. For instance, the synthesis of a variety of pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes through initial additions to either the cyano or amino group followed by cyclization demonstrates the versatility of these compounds in creating a diverse chemical space for potential therapeutic applications (Aly, 2006).

Antimicrobial and Antifungal Agents

Derivatives incorporating 1H-benzotriazole or 1,3,4-thiadiazole groups have been synthesized and tested for antimicrobial and antifungal activities. These studies highlight the potential of these compounds in developing new treatments for infections. The structural diversity obtained by incorporating different heterocyclic fragments suggests a strategy for designing compounds with enhanced biological activities (Al-Omran, El-Khair, & Mohareb, 2002).

Corrosion Inhibitors

Research has also explored the application of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and reducing economic losses due to corrosion. The study of five synthesized pyrazolopyridine derivatives has shown promising results in mitigating corrosion, indicating their potential industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Molecular Docking and Antimicrobial Activity

The synthesis of novel pyridine and fused pyridine derivatives, followed by their molecular docking screenings towards GlcN-6-P synthase, reveals moderate to good binding energies, suggesting these compounds as potential antimicrobial agents. This approach integrates synthetic chemistry with computational biology to identify promising leads for drug development (Flefel et al., 2018).

properties

IUPAC Name

6-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-15(26-18(20-11)22-5-2-3-6-22)17(25)23-7-4-14-13(10-23)8-12(9-19)16(24)21-14/h2-3,5-6,8H,4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFXPHTEYFVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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